molecular formula C16H21BN2O2 B13929315 N-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-Quinolinamine

N-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-Quinolinamine

Cat. No.: B13929315
M. Wt: 284.2 g/mol
InChI Key: QJWDAUSNDJHXRH-UHFFFAOYSA-N
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Description

N-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-Quinolinamine is a complex organic compound that features a quinoline core structure substituted with a boronate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-Quinolinamine typically involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, such as the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.

    Introduction of the Boronate Ester Group: The boronate ester group is introduced via a borylation reaction. This can be achieved using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where a halogenated quinoline derivative reacts with bis(pinacolato)diboron in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and scalable production. The use of automated systems and optimized reaction conditions would be essential to maintain high yields and purity.

Chemical Reactions Analysis

Types of Reactions

N-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-Quinolinamine can undergo various chemical reactions, including:

    Oxidation: The boronate ester group can be oxidized to form boronic acids.

    Reduction: The quinoline core can be reduced under specific conditions to form tetrahydroquinoline derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the boronate ester group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or sodium perborate can be used as oxidizing agents.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles such as amines or alcohols can react with the boronate ester group under mild conditions.

Major Products

    Oxidation: Boronic acids.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

N-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-Quinolinamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: Investigated for its potential as a fluorescent probe due to the quinoline core’s ability to emit light upon excitation.

    Medicine: Explored for its potential as an anticancer agent, given the quinoline derivatives’ known biological activities.

    Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic devices.

Mechanism of Action

The mechanism of action of N-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-Quinolinamine involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the boronate ester group can form reversible covalent bonds with biomolecules, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    7-Bromo-2-Quinolinamine: Similar structure but with a bromine atom instead of the boronate ester group.

    N-methyl-2-Quinolinamine: Lacks the boronate ester group, making it less versatile in chemical reactions.

    7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline: Similar but without the N-methyl group.

Uniqueness

N-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-Quinolinamine is unique due to the presence of both the N-methyl group and the boronate ester group

Properties

Molecular Formula

C16H21BN2O2

Molecular Weight

284.2 g/mol

IUPAC Name

N-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinolin-2-amine

InChI

InChI=1S/C16H21BN2O2/c1-15(2)16(3,4)21-17(20-15)12-8-6-11-7-9-14(18-5)19-13(11)10-12/h6-10H,1-5H3,(H,18,19)

InChI Key

QJWDAUSNDJHXRH-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C=CC(=N3)NC

Origin of Product

United States

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